Febuxostat Isopropyl Isomer Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Febuxostat Isopropyl Isomer Ethyl Ester is a chemical compound with the molecular formula C17H18N2O3S and a molecular weight of 330.4 g/mol . It is a derivative of febuxostat, a well-known xanthine oxidase inhibitor used primarily for the treatment of hyperuricemia and gout . This compound is characterized by its unique structure, which includes an isopropyl group and an ethyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Febuxostat Isopropyl Isomer Ethyl Ester involves several key steps. One common method starts with 4-hydroxybenzonitrile and thioacetamide as raw materials. These react in hydrochloric acid solution to form 4-hydroxythiobenzamide. This intermediate then reacts with 2-chloroacetoacetic acid ethyl ester to produce 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. Further reactions with hexamine in a mixed acid system of methanesulfonic acid and trifluoroacetic acid yield 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. Finally, the target compound is synthesized through a one-pot method involving hydroxylamine hydrochloride, potassium carbonate, and iso-butyl bromide in a polar protonic solvent .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity while minimizing by-products. This often includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction and improve the efficiency of the process is also common .
Chemical Reactions Analysis
Types of Reactions
Febuxostat Isopropyl Isomer Ethyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions
Hydrolysis: This reaction can be catalyzed by either acids or bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of various oxidized products.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Febuxostat Isopropyl Isomer Ethyl Ester has a wide range of scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and metabolic pathways.
Mechanism of Action
Febuxostat Isopropyl Isomer Ethyl Ester exerts its effects primarily through the inhibition of xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase, the compound effectively reduces the production of uric acid . This mechanism is crucial for managing hyperuricemia and preventing gout flares.
Comparison with Similar Compounds
Similar Compounds
Febuxostat: The parent compound, also a xanthine oxidase inhibitor, used for treating hyperuricemia and gout.
Allopurinol: Another xanthine oxidase inhibitor, commonly used as a first-line treatment for gout.
Oxypurinol: A metabolite of allopurinol, also inhibits xanthine oxidase.
Uniqueness
Febuxostat Isopropyl Isomer Ethyl Ester is unique due to its specific structural modifications, including the isopropyl group and ethyl ester functional group. These modifications can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, potentially offering advantages over similar compounds in terms of efficacy and safety .
Properties
Molecular Formula |
C17H18N2O3S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 2-(3-cyano-4-propan-2-yloxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C17H18N2O3S/c1-5-21-17(20)15-11(4)19-16(23-15)12-6-7-14(22-10(2)3)13(8-12)9-18/h6-8,10H,5H2,1-4H3 |
InChI Key |
FCJQLDKQXVDDTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OC(C)C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.